Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate: is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring fused to an octane backbone. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate diols with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring. One common method includes the use of 1,2-diol and dimethyl carbonate in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted spiro compounds.
Scientific Research Applications
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
- 1,6-Dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Comparison: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 1,7-dioxaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJHTZMACARLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.